1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone
Description
Introduction to 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone
Systematic Nomenclature and Chemical Identification
The compound is systematically named 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone. Its molecular formula is C9H7BrN2O, and it has a molecular weight of 239.07 g/mol. The structure consists of a fused bicyclic system combining a pyrrole and a pyridine ring, with a bromine substituent at the 5-position and an ethanone (acetyl) group attached at the 2-position of the pyrrolopyridine core. The International Union of Pure and Applied Chemistry (IUPAC) name is consistent with this description. The compound’s InChI and SMILES identifiers are:
InChI: InChI=1S/C9H7BrN2O/c1-5(13)8-3-6-2-7(10)4-11-9(6)12-8/h2-4H,1H3,(H,11,12)
SMILES: CC(=O)C1=CC2=CC(=CN=C2N1)Br
These identifiers facilitate unambiguous chemical database referencing and computational modeling.
Historical Context of Pyrrolopyridine Scaffold Development
The pyrrolopyridine scaffold, a fused heterocyclic system combining pyrrole and pyridine rings, has been a subject of interest in heterocyclic chemistry due to its unique electronic and structural properties. Historically, the development of pyrrolopyridines has been driven by their presence in biologically active molecules and their utility as intermediates in organic synthesis.
The incorporation of bromine at the 5-position of the pyrrolopyridine ring enhances the compound’s versatility as a synthetic building block, enabling further functionalization through cross-coupling and substitution reactions. This brominated scaffold has facilitated the synthesis of complex heterocyclic compounds that are otherwise challenging to obtain by traditional methods.
The acetyl group at the 2-position provides a reactive handle for further chemical modifications, which has been exploited in the synthesis of derivatives with potential biological activities. The development of such compounds aligns with broader efforts in heterocyclic chemistry to create novel scaffolds for drug discovery and material science applications.
Research Significance in Heterocyclic Chemistry
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone holds significant research interest due to the pyrrolopyridine scaffold’s role in medicinal chemistry and organic synthesis. Pyrrolopyridines are recognized for their bioisosteric properties, often serving as analogs to indoles and other nitrogen-containing heterocycles found in natural products and pharmaceuticals.
The bromine substituent enables selective derivatization, making this compound a valuable intermediate in the synthesis of protein kinase inhibitors and other biologically active molecules. The fused pyrrole-pyridine system contributes to the compound’s unique electronic characteristics, influencing binding interactions in biological targets.
In the broader context of heterocyclic chemistry, the compound exemplifies the strategic incorporation of functional groups to modulate chemical reactivity and biological activity. Its synthesis, which can be achieved efficiently under mild conditions (e.g., using aluminum chloride catalysis at room temperature with acetyl chloride), demonstrates practical methodologies for constructing complex heterocycles with high yields (reported up to 93%).
Data Table: Key Chemical Properties of 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone
| Property | Value |
|---|---|
| Molecular Formula | C9H7BrN2O |
| Molecular Weight | 239.07 g/mol |
| IUPAC Name | 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone |
| InChI | InChI=1S/C9H7BrN2O/c1-5(13)8-3-6-2-7(10)4-11-9(6)12-8/h2-4H,1H3,(H,11,12) |
| SMILES | CC(=O)C1=CC2=CC(=CN=C2N1)Br |
| Synthesis Yield | 93% (AlCl3 catalyzed acetylation) |
Research Findings Summary
The compound’s brominated pyrrolopyridine core serves as a versatile scaffold for medicinal chemistry applications, particularly in kinase inhibitor development.
The acetyl functional group facilitates further synthetic transformations, enhancing the compound’s utility in heterocyclic chemistry.
Efficient synthetic protocols have been established, employing Lewis acid catalysis under mild conditions to achieve high yields and purity.
The pyrrolopyridine scaffold’s flat heteroaromatic structure contrasts with more three-dimensional scaffolds like pyrrolidine, offering distinct electronic and spatial properties relevant to drug design.
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)8-3-6-2-7(10)4-11-9(6)12-8/h2-4H,1H3,(H,11,12) |
InChI Key |
QLLLYUUDCARFPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CN=C2N1)Br |
Origin of Product |
United States |
Preparation Methods
Bromination and Acetylation
A common approach starts with 5-bromo-1H-pyrrolo[2,3-b]pyridine as the key intermediate. The acetyl group is introduced at the 2-position via Friedel-Crafts acylation or related electrophilic substitution methods using reagents such as aluminum chloride and acetyl chloride or acetic anhydride.
- Aluminum chloride (6.77 g, 50.75 mmol) is suspended in an appropriate solvent.
- The 5-bromo-pyrrolo[2,3-b]pyridine derivative is added.
- The mixture is heated at 100°C for approximately 6.5 hours under reflux conditions.
- After completion, the reaction mixture is cooled, quenched, and worked up to isolate 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone with yields around 70%.
Palladium-Catalyzed Cross-Coupling
For further functionalization or to prepare derivatives, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are employed. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine can be coupled with phenylboronic acid in the presence of a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).
- Reactants: 5-bromo-1H-pyrrolo[2,3-b]pyridine (1 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (3 equiv).
- Solvent: Dioxane/water mixture (approx. 2.5:1).
- Catalyst: Pd(dppf)Cl2 (0.05 equiv).
- Atmosphere: Nitrogen.
- Temperature: 80°C.
- Reaction time: Several hours until completion.
- Workup involves acidification, extraction with ethyl acetate, drying, and purification.
Protection and Functional Group Transformations
To facilitate selective reactions, protection of the pyrrole nitrogen or other reactive sites is sometimes necessary. For example, tosylation of the pyrrole nitrogen using p-toluenesulfonyl chloride in the presence of sodium hydride in tetrahydrofuran at 0°C to room temperature yields the tosyl-protected intermediate.
This intermediate can then undergo further transformations such as borylation or alkylation with high yields (up to 90%).
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of pyrrolo[2,3-b]pyridine | Starting from pyrrolo[2,3-b]pyridine, bromination at 5-position (various methods) | Not specified | Precursor for acetylation |
| 2 | Friedel-Crafts Acylation | Aluminum chloride, acetyl chloride or equivalent, 100°C, 6.5 h reflux | ~70 | Produces 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone |
| 3 | Palladium-catalyzed coupling | Pd(dppf)Cl2, phenylboronic acid, K2CO3, dioxane/water, 80°C, N2 atmosphere | Not specified | Used for further functionalization |
| 4 | Tosylation (protection) | Sodium hydride, p-toluenesulfonyl chloride, THF, 0°C to RT | ~90 | Protects pyrrole nitrogen for selective reactions |
| 5 | Borylation | Bis(pinacolato)diboron, Pd catalyst, sodium acetate, DMF, 100°C overnight | ~92 | Prepares boronate ester intermediates for Suzuki coupling |
Research Findings and Analytical Data
- The acetylation step is critical and requires controlled temperature and stoichiometry to avoid over-acylation or decomposition.
- Palladium-catalyzed cross-coupling reactions proceed efficiently under mild conditions with good selectivity.
- Protection strategies such as tosylation improve yields and selectivity in subsequent transformations.
- Purification typically involves extraction, drying over sodium sulfate, and chromatographic techniques.
- Characterization data such as ^1H NMR confirm the structure, with characteristic chemical shifts for the pyrrolo[2,3-b]pyridine protons and the acetyl methyl group.
- Mass spectrometry (MS) data support the molecular weight and purity of the final compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 of the pyrrolo[2,3-b]pyridine ring undergoes nucleophilic substitution under specific conditions.
Key Findings :
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki) are highly efficient for introducing aryl/heteroaryl groups .
-
Amination reactions require bulky ligands to prevent dehalogenation side reactions.
Friedel-Crafts Acylation
The ethanone group participates in electrophilic aromatic substitution.
Example Reaction :
AlCl₃-mediated acylation with acetyl chloride under anhydrous CH₂Cl₂ produces multi-substituted derivatives .
-
Conditions : AlCl₃ (3 equiv), CH₂Cl₂, 0°C → RT, 6 h.
-
Yield : 93% for 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone .
Oxidation and Reduction
The ketone group can be selectively modified:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Reduction | NaBH₄, MeOH | Secondary alcohol | Intermediate for esterification |
| Oxidation | KMnO₄, H₂SO₄ | Carboxylic acid | Functional group diversification |
Mechanistic Insight :
-
NaBH₄ reduces the ketone to alcohol without affecting the bromine .
-
Strong oxidants like KMnO₄ cleave the pyrrole ring in harsh conditions.
Cyclization Reactions
The compound serves as a precursor for heterocyclic scaffolds:
Example :
Reaction with thiourea in acetic acid yields thiazole-fused pyrrolopyridines via cyclocondensation .
Cross-Coupling for Functionalization
The bromine atom enables diverse couplings:
| Coupling Type | Catalyst System | Partner | Product | Yield |
|---|---|---|---|---|
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Phenylacetylene | Alkynylated derivative | 82% |
| Heck | Pd(OAc)₂, P(o-tol)₃ | Styrene | Vinyl-pyrrolopyridine | 68% |
Optimization Notes :
-
Sonogashira couplings require inert atmospheres and copper co-catalysts .
-
Heck reactions perform best with electron-deficient alkenes.
Biological Interactions
While not a direct chemical reaction, the compound’s reactivity underpins its bioactivity:
-
Inhibits kinase enzymes (e.g., FGFR1) via hydrogen bonding with the ethanone oxygen.
-
Bromine enhances binding affinity to hydrophobic enzyme pockets.
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| C-Br | High | Suzuki coupling, amination |
| C=O | Moderate | Reduction, nucleophilic addition |
| Pyrrole ring | Low | Electrophilic substitution (limited) |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone is , with a molecular weight of approximately 215.05 g/mol. The compound features a pyrrolo[2,3-b]pyridine moiety, which contributes to its biological activity and potential utility in drug development.
Medicinal Chemistry Applications
-
Anticancer Activity :
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival . The bromine substitution may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further investigation in cancer therapeutics. -
Neuroprotective Effects :
Compounds containing the pyrrolo[2,3-b]pyridine framework have been linked to neuroprotective effects. They may act on neurotransmitter systems or provide antioxidant benefits, potentially offering therapeutic strategies for neurodegenerative diseases such as Alzheimer's . -
Antimicrobial Properties :
The antibacterial and antifungal activities of related compounds suggest that 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone could be explored for its potential use in treating infections caused by resistant strains of bacteria and fungi .
Material Science Applications
-
Organic Electronics :
The unique electronic properties of pyrrolo[2,3-b]pyridine derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune their electronic properties through chemical modifications can lead to improved performance in these devices . -
Polymer Chemistry :
Incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research has indicated that such modifications can lead to advanced materials for use in coatings and composites .
Synthesis and Case Studies
The synthesis of 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone typically involves multi-step reactions starting from readily available precursors. A common method includes bromination followed by acylation reactions to introduce the ethanone group effectively.
Case Study: Synthesis and Characterization
In one study, researchers synthesized this compound using a two-step process involving:
- Bromination of 1H-pyrrolo[2,3-b]pyridine.
- Subsequent acylation with acetyl chloride.
The resulting product was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity .
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ethanone group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. This compound has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₇BrN₂O
- Molecular Weight : 255.08 g/mol
- Synthesis : Prepared via Friedel-Crafts acetylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine using acetyl chloride and AlCl₃ in anhydrous dichloromethane, yielding 87% after purification .
- Spectral Data :
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position of substituents on the pyrrolo[2,3-b]pyridine core significantly influences reactivity and physical properties:
Key Observations :
- Electronic Effects : The acetyl group at C2 (target compound) vs. C3 (analog 9c ) alters electron distribution, affecting reactivity in nucleophilic substitutions or cross-coupling reactions.
- Melting Points: Bromination at C3 (e.g., 9c) increases melting point (244–245°C) compared to non-brominated analogs, likely due to enhanced intermolecular halogen bonding .
Biological Activity
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone is a brominated derivative of pyrrolopyridine, a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various cellular processes, and relevant research findings.
- Molecular Formula : C₉H₇BrN₂O
- Molecular Weight : 239.07 g/mol
- CAS Number : 866545-96-2
The biological activity of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been shown to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1. This interaction involves the formation of hydrogen bonds with amino acids in the hinge region of the receptor, which can inhibit critical signaling pathways such as RAS-MEK-ERK and PI3K-Akt.
Biological Activity Overview
The compound exhibits various biological activities, including:
- Antiproliferative Effects : Research indicates that 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone can inhibit the proliferation of cancer cell lines. For instance, it has demonstrated significant activity against specific human cancer cell lines through mechanisms that involve tubulin polymerization inhibition and cell cycle disruption .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against a range of bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Table 1: Summary of Biological Activities
Dosage Effects
In animal models, dosage significantly impacts the compound's efficacy and toxicity profile. Lower doses have been shown to effectively inhibit FGFR1 activity without causing significant toxicity, while higher doses may lead to adverse effects.
Q & A
Q. Answer :
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (5–95% over 30 minutes) for high-purity (>98%) isolation .
- Crystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to exploit differences in solubility between the product and byproducts .
- Flash chromatography : Employ silica gel with dichloromethane/methanol (95:5) for rapid separation of brominated intermediates .
How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?
Q. Answer :
- NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals in the aromatic region (δ 7.5–8.5 ppm) .
- IR : Confirm the ketone carbonyl stretch (~1700 cm⁻¹) and pyrrole N-H stretch (~3400 cm⁻¹) to rule out tautomeric forms .
- Cross-validation : Compare with computational spectra (e.g., Gaussian DFT) to identify artifacts or solvent residues .
What methodologies optimize regioselective functionalization of the pyrrolopyridine core?
Q. Answer :
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 3-position, enabling subsequent electrophilic quenching .
- Protecting groups : Introduce SEM (trimethylsilylethoxymethyl) groups to shield reactive NH sites during cross-coupling reactions .
- Halogen dance : Redistribution of bromine under basic conditions can reposition substituents for downstream diversification .
How can computational tools enhance experimental design for derivatives of this compound?
Q. Answer :
- DFT calculations : Predict reaction thermodynamics (e.g., Gibbs free energy) for bromination or coupling steps using Gaussian or ORCA .
- Machine learning : Train models on existing SAR data (e.g., IC₅₀ values) to prioritize synthesis of high-potential analogs .
- Molecular dynamics : Simulate solvation effects to optimize reaction solvents and crystallization conditions .
What are the critical considerations for scaling up synthesis while maintaining purity?
Q. Answer :
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Green chemistry : Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Byproduct management : Use scavenger resins (e.g., QuadraSil MP) to remove excess bromine or metal catalysts .
How should researchers validate the reproducibility of crystallographic data across labs?
Q. Answer :
- Standardized protocols : Adopt CIF (Crystallographic Information File) templates with detailed refinement parameters (e.g., SHELXL instructions) .
- Cross-lab validation : Share raw data (e.g., .hkl files) via platforms like Zenodo for independent refinement .
- Error analysis : Report Flack parameters and twinning indices to quantify structural uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
